3-bromo-4-ethoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide
3-bromo-4-ethoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0989065
InChI:
InChI=1S/C19H21BrN2O2S/c1-4-24-17-10-9-13(11-15(17)20)18(23)22-19(25)21-16-8-6-5-7-14(16)12(2)3/h5-12H,4H2,1-3H3,(H2,21,22,23,25)
SMILES:
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C)Br
Molecular Formula:
C19H21BrN2O2S
Molecular Weight:
421.4 g/mol
3-bromo-4-ethoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide
CAS No.:
Cat. No.: VC0989065
Molecular Formula: C19H21BrN2O2S
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21BrN2O2S |
|---|---|
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | 3-bromo-4-ethoxy-N-[(2-propan-2-ylphenyl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C19H21BrN2O2S/c1-4-24-17-10-9-13(11-15(17)20)18(23)22-19(25)21-16-8-6-5-7-14(16)12(2)3/h5-12H,4H2,1-3H3,(H2,21,22,23,25) |
| Standard InChI Key | WEHAVNIKYIKAMJ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C)Br |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator